Product packaging for Propacetamol hydrochloride(Cat. No.:CAS No. 66532-86-3)

Propacetamol hydrochloride

Katalognummer: B1678251
CAS-Nummer: 66532-86-3
Molekulargewicht: 300.78 g/mol
InChI-Schlüssel: WGTYJNGARJPYKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Evolution of Parenteral Analgesics and the Role of Prodrugs in Pharmacotherapy

The development of parenteral analgesics, those administered by injection, has been driven by the need for rapid and effective pain relief, particularly in clinical settings where oral administration is not feasible. ontosight.ai The journey of pain management has seen a significant evolution from naturally derived opioids to synthetic compounds. cambridge.org While opioids are potent analgesics, their use is associated with a range of side effects and the potential for dependency. cambridge.org This has spurred the development of non-opioid parenteral analgesics, including nonsteroidal anti-inflammatory drugs (NSAIDs). However, NSAIDs also carry risks, such as gastrointestinal and renal complications. koreamed.orgfrontiersin.org

The concept of prodrugs has become a cornerstone of modern pharmacotherapy, offering a strategy to improve the physicochemical and pharmacokinetic properties of established drugs. frontiersin.orgnih.gov Prodrugs are inactive compounds that are converted into their active form in the body through metabolic processes. patsnap.comfrontiersin.org This approach can enhance a drug's solubility, bioavailability, and targeted delivery, while potentially reducing its side effects. frontiersin.orgnih.gov The development of propacetamol (B1218958) hydrochloride as a more water-soluble form of paracetamol for intravenous use is a prime example of the successful application of prodrug strategy in analgesic therapy. rsc.orgwikipedia.org

Propacetamol Hydrochloride as a Prodrug of Paracetamol (Acetaminophen) in Clinical Practice

This compound is an N,N-diethylglycine ester of paracetamol. drugbank.comdrugbank.com Its primary advantage lies in its increased water solubility compared to paracetamol, making it suitable for intravenous administration. rsc.orgwikipedia.org Once administered, propacetamol is rapidly and completely hydrolyzed by plasma esterases into paracetamol and N,N-diethylglycine. patsnap.comdrugbank.com This conversion process is swift, occurring within minutes, leading to the rapid achievement of therapeutic plasma concentrations of paracetamol. patsnap.comnih.gov

The analgesic and antipyretic effects of propacetamol are entirely attributable to the resulting paracetamol. drugbank.com Paracetamol's mechanism of action is complex and not fully elucidated, but it is known to involve the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system. patsnap.compatsnap.com This leads to a reduction in prostaglandin (B15479496) synthesis, which plays a crucial role in mediating pain and fever. patsnap.com Unlike NSAIDs, paracetamol exhibits weak anti-inflammatory activity in peripheral tissues. patsnap.comrsc.org

The intravenous administration of propacetamol allows for a more rapid onset of action compared to oral paracetamol. rsc.org Pharmacokinetic studies have shown that intravenous propacetamol results in a significantly higher and earlier peak plasma concentration of paracetamol than oral administration. drugbank.comtga.gov.au This rapid attainment of therapeutic levels is particularly beneficial in the management of acute pain, such as in postoperative settings. patsnap.comontosight.ai

Pharmacokinetic Parameter Intravenous Propacetamol (1 g) Oral Paracetamol (500 mg)
Cmax (μg/mL) 12.72 ± 3.515.49 ± 1.89
Tmax (h) 0.251.46 ± 0.57
AUC0-∞ (μg·h/mL) 25.5 ± 4.2721.04 ± 4.49
Mean Oral Bioavailability (%) -82.2 ± 9.4

Data sourced from a study comparing the pharmacokinetics of intravenous propacetamol and oral paracetamol in healthy volunteers. tga.gov.aunih.gov Cmax represents the maximum plasma concentration, Tmax is the time to reach Cmax, and AUC is the area under the concentration-time curve.

Historical Context of this compound Development and Discontinuation of Early Formulations

Propacetamol was developed to provide a parenteral alternative to paracetamol for patients unable to take oral medications. patsnap.com It has been used in several countries, particularly in Europe, since the 1980s. drugbank.comdrugbank.com The development of an injectable form of paracetamol was a significant step forward in pain management, offering a non-opioid option with a favorable safety profile for many patients. drugbank.com

Early formulations of propacetamol were generally well-tolerated. nih.gov However, some formulations were associated with pain upon infusion. nih.gov This led to further research and the development of improved formulations and eventually, the introduction of intravenous paracetamol solutions that did not require the prodrug approach. nih.gov While propacetamol itself has been largely superseded by direct intravenous paracetamol formulations in many regions, its development was a crucial stepping stone in the evolution of parenteral analgesia.

Current Research Landscape and Future Directions for this compound-Based Therapies

Current research involving this compound is less focused on new clinical indications and more on its use as a comparator in studies evaluating newer analgesic agents or delivery systems. nih.govnih.gov It continues to be a reference compound in pharmacokinetic and pharmacodynamic studies of paracetamol. kuleuven.be

The future of propacetamol-based therapies may lie in the development of novel prodrugs of paracetamol with even more optimized properties. Research is ongoing to create paracetamol derivatives with enhanced analgesic efficacy, longer duration of action, or reduced potential for hepatotoxicity at high doses. rsc.org The lessons learned from the development and clinical use of this compound continue to inform the design of the next generation of analgesics. The exploration of different ester or amide linkages to paracetamol is an active area of investigation, with the goal of fine-tuning the release kinetics and tissue distribution of the active drug. rsc.org

Prodrug Mechanism of Action: Hydrolysis to Paracetamol

Propacetamol serves as a temporary carrier for paracetamol, enhancing its solubility for intravenous delivery. patsnap.com Following administration, it undergoes a swift and quantitative transformation into its active form. nih.gov

The conversion of propacetamol to paracetamol is a rapid process mediated by non-specific esterases present in the plasma. nih.govpatsnap.comnih.gov These enzymes efficiently hydrolyze the ester bond in the propacetamol molecule. nih.govnih.gov This enzymatic action occurs quickly, leading to the prompt release of paracetamol into the bloodstream. patsnap.com The activity of these plasma esterases ensures a rapid onset of the therapeutic effects of the active metabolite.

The hydrolysis of propacetamol yields two products: the pharmacologically active metabolite, paracetamol, and an inert byproduct, N,N-diethylglycine. nih.govresearchgate.net The complete and rapid conversion ensures that the full administered dose of the prodrug becomes available as active paracetamol. nih.gov

Pharmacodynamics of Paracetamol (Active Metabolite)

The analgesic and antipyretic effects of propacetamol are solely attributable to the actions of its active metabolite, paracetamol. nih.gov The mechanism of action of paracetamol is complex and primarily involves effects within the central nervous system (CNS). quora.comdovepress.com

Paracetamol's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, within the central nervous system. patsnap.comnih.gov This inhibition is thought to be more potent in the low-peroxide environment of the CNS compared to peripheral tissues where inflammation is present. oup.com Some evidence also suggests a potential interaction with a splice variant of COX-1, sometimes referred to as COX-3, although its clinical relevance is debated. nih.govdrugbank.com

By inhibiting COX enzymes in the CNS, paracetamol effectively reduces the synthesis of prostaglandins, which are key mediators of pain and fever. quora.comdroracle.ai The analgesic effect is achieved by decreasing prostaglandin production in the brain, thereby increasing the pain threshold. quora.comyoutube.com Its antipyretic action results from the inhibition of prostaglandin synthesis in the hypothalamus, the body's thermoregulatory center. quora.comdroracle.ai There is also evidence to suggest that paracetamol's analgesic effects may be partly mediated through the activation of descending serotonergic pathways. nih.govcaldic.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21ClN2O3 B1678251 Propacetamol hydrochloride CAS No. 66532-86-3

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-acetamidophenyl) 2-(diethylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17;/h6-9H,4-5,10H2,1-3H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTYJNGARJPYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216721
Record name Propacetamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66532-86-3
Record name Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66532-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propacetamol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propacetamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamidophenyl N,N-diethylaminoacetate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPACETAMOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH41QYH8E5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacokinetic and Pharmacodynamic Profiling of Propacetamol Hydrochloride

Absorption and Bioavailability Characteristics

The intravenous administration of propacetamol (B1218958) ensures complete bioavailability of the active metabolite, paracetamol, bypassing first-pass metabolism in the liver that occurs with oral administration e-safe-anaesthesia.org.

Propacetamol is rapidly converted to paracetamol in the bloodstream. Following intravenous infusion, peak plasma concentrations of paracetamol are achieved quickly. One study noted that a 2g intravenous infusion of propacetamol is hydrolyzed to paracetamol within 7 minutes nih.gov. Another study comparing 1g of intravenous propacetamol hydrochloride with 500mg of oral paracetamol found that the time to reach maximum plasma concentration (Tmax) for the intravenous formulation was 0.25 hours (15 minutes) tga.gov.au. In contrast, the Tmax for oral paracetamol was significantly longer at 1.46 ± 0.57 hours tga.gov.au.

After a 2g intravenous dose of propacetamol, the average plasma concentration of paracetamol was within the therapeutic range after 20 minutes e-safe-anaesthesia.orgservice.gov.uk. In a study involving day surgery patients, intravenous propacetamol resulted in a median plasma paracetamol concentration of 85 micromol/l within 40 minutes nih.govresearchgate.net.

Table 1: Time to Peak Plasma Concentration (Tmax) of Paracetamol

Formulation Tmax (hours)
Intravenous Propacetamol HCl (1g) 0.25
Oral Paracetamol (500mg) 1.46 ± 0.57

Data sourced from a comparative pharmacokinetic study. tga.gov.au

The bioavailability of paracetamol derived from propacetamol is inherently 100% due to its intravenous route of administration. When compared to oral paracetamol, intravenous propacetamol demonstrates a more predictable and rapid achievement of therapeutic plasma concentrations nih.govresearchgate.net.

A study comparing 1g of intravenous this compound to 500mg of oral paracetamol determined the mean oral bioavailability of paracetamol to be 82.2 ± 9.4% nih.gov. The total area under the curve (AUC), a measure of total drug exposure, was significantly greater for the intravenous formulation (25.53 ± 4.27 µg/mL·h) compared to oral paracetamol (21.04 ± 4.49 µg/mL·h) nih.gov. However, between 1 and 2 hours after administration, the plasma concentrations of paracetamol from both formulations became very similar nih.gov.

Oral administration of paracetamol can lead to large and unpredictable variations in plasma concentrations, with some patients not achieving detectable plasma levels within an 80-minute study period after a 1g oral dose service.gov.uknih.gov. In contrast, intravenous propacetamol provides a more consistent and reliable plasma concentration profile nih.govresearchgate.net.

Table 2: Bioavailability Comparison of Paracetamol Formulations

Parameter Intravenous Propacetamol HCl (1g) Oral Paracetamol (500mg)
Mean Total AUC (µg/mL·h) 25.53 ± 4.27 21.04 ± 4.49
Mean Oral Bioavailability (%) N/A 82.2 ± 9.4

AUC: Area Under the Curve. Data reflects total drug exposure. nih.gov

Distribution Dynamics

Following its rapid conversion from propacetamol, paracetamol is distributed throughout the body.

The volume of distribution (Vd) for propacetamol has been reported as 1.29 L/kg tga.gov.aunih.gov. For its active metabolite, paracetamol, the volume of distribution is approximately 0.91 L/kg service.gov.uk. In neonates, a population pharmacokinetic analysis determined the volume of distribution for paracetamol after propacetamol administration to be 70.4 L/70 kg nih.gov. A population analysis in children reported a central volume of distribution of 24 L/70 kg and a peripheral volume of distribution of 30 L/70 kg for paracetamol following intravenous propacetamol nih.gov.

Paracetamol readily crosses the blood-brain barrier and penetrates the cerebrospinal fluid (CSF), which is significant as its analgesic and antipyretic effects are believed to be centrally mediated nih.govdolor.org.co. After administration of intravenous propacetamol, significant concentrations of paracetamol are observed in the CSF nih.gov.

In a study of patients receiving a 2g intravenous infusion of propacetamol, maximum CSF concentrations of paracetamol were observed at the 4th hour, with subsequent concentrations in the CSF exceeding those in the plasma nih.gov. The elimination half-life of paracetamol was found to be longer in the CSF (3.2 hours) than in the plasma (2.4 hours) nih.gov. Another study in a preterm infant showed that the maximum CSF paracetamol concentration was reached 150 minutes after administration of propacetamol nih.gov.

Propacetamol is rapidly converted to paracetamol, which exhibits negligible binding to plasma proteins at therapeutic concentrations nih.govunil.ch. Studies indicate that paracetamol's binding to plasma proteins is generally less than 20% unil.ch. One study investigating paracetamol binding in overdose and uremic plasma samples found the mean percentage of bound paracetamol to be 24.1% nih.gov. The low level of protein binding contributes to the extensive distribution of paracetamol throughout body fluids unil.ch.

Metabolic Pathways and Metabolite Excretion

The metabolism of paracetamol, the active form of propacetamol, occurs predominantly in the liver through three main pathways: conjugation with glucuronide, conjugation with sulfate (B86663), and oxidation.

A minor fraction, typically 5-10% of the paracetamol dose, is metabolized through the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net The primary isoenzyme responsible for this oxidative metabolism is CYP2E1, which converts paracetamol into a highly reactive and potentially toxic intermediate metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.govresearchgate.netnih.gov While other enzymes like CYP1A2 and CYP3A4 may play a minor role, studies have confirmed that CYP2E1 is the principal contributor to NAPQI formation in humans at both therapeutic and toxic doses. nih.govnih.gov Under normal conditions, NAPQI is quickly detoxified by conjugation with glutathione (B108866) to form non-toxic cysteine and mercapturic acid conjugates that are then excreted. nih.govnih.gov

The two major metabolic pathways for paracetamol detoxification are conjugation with glucuronic acid and sulfuric acid in the liver. nih.govtga.gov.au These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. researchgate.netnih.gov

Glucuronidation: This is the predominant pathway in adults, accounting for approximately 60-80% of paracetamol elimination. tga.gov.au It involves the attachment of glucuronic acid to paracetamol, forming paracetamol-glucuronide, a non-toxic and water-soluble compound. nih.govhmdb.ca

Sulfation: This pathway accounts for about 20-30% of paracetamol metabolism in adults. tga.gov.au It forms paracetamol-sulfate. The sulfation pathway is known to be saturable, meaning that at higher doses, its capacity can be exceeded, leading to a greater proportion of the drug being shunted to the oxidative CYP2E1 pathway. researchgate.netnih.gov

These conjugation reactions render the paracetamol molecule inactive and increase its water solubility, facilitating its removal from the body via the kidneys. nih.gov

The metabolites of paracetamol are primarily eliminated through renal excretion. Approximately 90% of an administered dose is excreted in the urine within 24 hours. nih.govtga.gov.au The excreted compounds consist mainly of glucuronide and sulfate conjugates, with less than 5% eliminated as unchanged paracetamol. nih.govnih.govtga.gov.au

The elimination half-life of paracetamol in healthy adults typically ranges from 1.9 to 2.5 hours. nih.gov One study reported a plasma half-life of 2.7 hours. tga.gov.au Propacetamol itself has a reported half-life of 3.6 hours, reflecting its conversion to paracetamol. nih.gov

ParameterValueSource(s)
Primary Route of Excretion Renal (Urine) nih.govtga.gov.au
Dose Excreted in 24h ~90% nih.govtga.gov.au
Major Urinary Metabolites Glucuronide (~60-80%), Sulfate (~20-30%) tga.gov.au
Unchanged Paracetamol in Urine < 5% nih.govnih.govtga.gov.au
Paracetamol Elimination Half-life (Adults) 1.9 - 2.7 hours nih.govtga.gov.au

Pharmacokinetic Differences Across Patient Populations

The pharmacokinetics of paracetamol following propacetamol administration vary significantly with age, primarily due to the maturation of metabolic pathways and renal function.

In healthy adults, intravenous administration of propacetamol results in a rapid achievement of peak plasma concentrations of paracetamol. nih.gov The volume of distribution for paracetamol is approximately 0.9 L/kg. nih.govservice.gov.uk Total body clearance in healthy subjects ranges from 4.5 to 5.5 ml/kg/min. nih.gov A study comparing 1 g of intravenous this compound to 500 mg of oral paracetamol in 12 healthy volunteers found that the total area under the curve (AUC) was significantly greater for the intravenous formulation. nih.govsemanticscholar.org

Pharmacokinetic ParameterValueSource(s)
Volume of Distribution (Vd) ~0.9 L/kg nih.govservice.gov.uk
Total Body Clearance (CL) 4.5 - 5.5 ml/kg/min nih.gov
Elimination Half-life (t½) 1.9 - 2.5 hours nih.gov
AUC (after 1g IV Propacetamol HCl) 25.53 ± 4.27 µg/ml·h nih.govsemanticscholar.org
Protein Binding Not extensive (~10-20% bound to red blood cells) nih.gov

Pharmacokinetics in pediatric populations show significant maturational changes, especially in neonates and infants. researchgate.net

Neonates: Both preterm and term neonates exhibit reduced clearance and a longer elimination half-life compared to older children and adults. nih.govsemanticscholar.org This is attributed to the immaturity of both the glucuronidation and renal elimination pathways. nih.govresearchgate.net In this population, sulfation is the predominant metabolic pathway, in contrast to adults where glucuronidation prevails. nih.govacquirepublications.org The half-life can be significantly prolonged, with one study reporting an average of 277 minutes (4.6 hours) in preterm infants versus 172 minutes (2.9 hours) in term infants. nih.gov Another study noted a half-life of 3.5 hours in neonates younger than 10 days. semanticscholar.org Clearance increases with post-conceptual age (PCA), rising from 2.85 L/h/70 kg at 27 weeks PCA to 7.05 L/h/70 kg by 42 weeks PCA. nih.gov

Infants and Children: As infants mature, metabolic pathways develop rapidly. Paracetamol clearance increases, reaching 84% of the mature value by one year of age. nih.gov The plasma half-life in infants and children is slightly shorter than in adults, typically ranging from 1.5 to 2 hours. tga.gov.au By the age of two, paracetamol elimination is generally comparable to that of adults. researchgate.net

PopulationHalf-life (t½)Clearance (CL)Primary Metabolic PathwaySource(s)
Preterm Neonates (<37 weeks) ~4.6 hours (277 min)0.116 L/kg/hSulfation nih.gov
Term Neonates (37-41 weeks) ~2.9 hours (172 min)0.170 L/kg/hSulfation nih.gov
Infants (<10 days) 3.5 hours0.149 L/h/kgSulfation semanticscholar.org
Infants (1-12 months) 2.1 hours0.365 L/h/kgGlucuronidation starts to increase semanticscholar.org
Children 1.5 - 2.0 hoursSimilar to adultsGlucuronidation tga.gov.auresearchgate.net

Clinical Efficacy and Comparative Effectiveness Research

Analgesic Efficacy in Acute Pain Management

Propacetamol (B1218958) hydrochloride has demonstrated significant analgesic effects in the management of acute pain following various surgical procedures. Clinical studies have consistently shown its ability to provide pain relief, often as a component of a multimodal analgesic regimen.

The postoperative period is a critical time for effective pain management to facilitate patient recovery and reduce complications. Propacetamol hydrochloride has been extensively studied for its role in controlling postoperative pain across different types of surgeries.

In the context of orthopedic surgery, which is often associated with moderate to severe postoperative pain, propacetamol has been shown to be an effective analgesic.

A randomized, double-blind, double-dummy study involving 120 patients undergoing total hip arthroplasty compared the analgesic efficacy of intravenous propacetamol with intramuscular diclofenac (B195802) and placebo. The results indicated that both propacetamol and diclofenac were statistically superior to placebo in providing pain relief over a 10-hour study period. Notably, there were no significant differences found between propacetamol and diclofenac in any of the analgesic activity measures, demonstrating comparable efficacy nih.govresearchgate.net.

Another study focused on the morphine-sparing effect of propacetamol in 97 patients after orthopedic surgery. In this double-blind trial, patients receiving intravenous propacetamol in combination with morphine administered via patient-controlled analgesia (PCA) required significantly less morphine compared to the placebo group (9.4 ± 8.5 mg vs 17.6 ± 12 mg; P < 0.001), representing a 46% sparing effect. Furthermore, patients in the propacetamol group rated the global efficacy of the treatment significantly better, with 87% reporting "good" or "excellent" outcomes compared to 65% in the placebo group (P = 0.01) nih.gov.

Table 1: Efficacy of Propacetamol in Orthopedic Surgery

Study Intervention Comparator Key Findings
Propacetamol 2 g IV Placebo Statistically superior pain relief nih.govresearchgate.net.
Propacetamol 2 g IV Diclofenac 75 mg IM No significant difference in analgesic efficacy nih.govresearchgate.net.
Propacetamol 2 g IV + Morphine PCA Placebo + Morphine PCA 46% reduction in morphine consumption; higher patient satisfaction nih.gov.

Following gynecologic surgery, effective pain management is crucial for patient comfort and mobilization. Research has compared propacetamol with other analgesics in this setting.

A double-blinded, double-dummy trial involving 200 women who underwent gynecologic surgery assessed the relative morphine consumption when either propacetamol or ketorolac (B1673617) was used in a combined analgesic regimen with on-demand morphine. The study found no significant difference in total morphine requirements between the group receiving 2 g of intravenous propacetamol (10.6 ± 4.8 mg) and the group receiving 30 mg of ketorolac (10.2 ± 4.4 mg). The evolution of pain intensity and the global efficacy ratings were also similar between the two groups, with 70.2% of patients in the propacetamol group and 68.2% in the ketorolac group rating the efficacy as "good/excellent" nih.gov. These findings suggest that propacetamol and ketorolac have comparable analgesic efficacy when combined with morphine PCA after gynecologic surgery nih.govepain.orgnih.gov.

Table 2: Comparative Efficacy of Propacetamol in Gynecologic Surgery

Study Intervention Comparator Outcome Measure Result
Propacetamol 2 g IV + Morphine PCA Ketorolac 30 mg IV + Morphine PCA Total Morphine Consumption No significant difference (10.6 ± 4.8 mg vs 10.2 ± 4.4 mg) nih.gov.
Propacetamol 2 g IV + Morphine PCA Ketorolac 30 mg IV + Morphine PCA Patient-rated Efficacy ("good/excellent") 70.2% vs 68.2% (no significant difference) nih.gov.

Postoperative pain following thyroidectomy can be significant in the immediate hours after surgery nih.govmedsci.org. Studies have evaluated the efficacy of propacetamol in this context.

One randomized, double-blind study compared a single intravenous dose of 2 g of propacetamol with 1.5 mg/kg of tramadol (B15222) in 80 patients after thyroidectomy. The study found that while morphine consumption was comparable between the two groups, the decrease in Visual Analog Scale (VAS) pain scores was significantly higher in the tramadol group (p = 0.03), suggesting a better quality of analgesia provided by tramadol in the first six hours post-surgery nih.gov.

Another study involving 97 patients compared the efficacy of propacetamol, ketoprofen (B1673614), and a combination of both after thyroid surgery. The results showed that pain scores were significantly higher in the group receiving propacetamol alone compared to the ketoprofen group 2 hours after surgery (35 ± 3.7 vs 21 ± 2.6; P < 0.01). Furthermore, a higher number of patients in the propacetamol group required rescue analgesia with tramadol at 1 and 2 hours post-surgery compared to the other two groups (P < 0.01). There was no significant difference in analgesic effect between ketoprofen alone and the combination of ketoprofen and propacetamol nih.gov.

Table 3: Efficacy of Propacetamol Following Thyroidectomy

Study Intervention Comparator Key Findings
Propacetamol 2 g IV Tramadol 1.5 mg/kg IV Tramadol provided a significantly greater decrease in VAS pain scores (p=0.03) nih.gov.
Propacetamol 2 g IV Ketoprofen 100 mg IV Propacetamol group had significantly higher pain scores at 2 hours (p<0.01) and required more rescue analgesia nih.gov.
Propacetamol 2 g + Ketoprofen 100 mg IV Ketoprofen 100 mg IV No significant difference in analgesic effect nih.gov.

Pain following dental surgery, such as the removal of wisdom teeth, is a common model for assessing the efficacy of analgesics. As propacetamol is rapidly hydrolyzed to paracetamol, the extensive research on paracetamol in this setting is highly relevant.

A Cochrane review of 21 trials with a total of 1,968 participants demonstrated that paracetamol provides a statistically significant benefit compared to placebo for pain relief and pain intensity at both 4 and 6 hours after third molar surgery nih.govdrbicuspid.com. The review concluded that paracetamol is a safe and effective drug for treating postoperative pain following the surgical removal of lower wisdom teeth nih.govdrbicuspid.comnih.govresearchgate.net. The analgesic efficacy was found to be dose-dependent, with higher doses providing greater benefit nih.gov. One study specifically assessing intravenous propacetamol found its analgesic effect comparable to morphine after dental surgery nih.gov.

Table 4: Efficacy of Paracetamol (Active Metabolite of Propacetamol) in Dental Surgery

Study Intervention Comparator Key Findings
Paracetamol (various doses) Placebo Statistically significant improvement in pain relief and reduction in pain intensity at 4 and 6 hours nih.govdrbicuspid.com.
Propacetamol IV Morphine Comparable analgesic effect nih.gov.

Postoperative pain management after lumbar disc surgery is essential for early mobilization and rehabilitation. Intravenous paracetamol, the active form of propacetamol, has been studied for its role in this surgical population.

A systematic review and meta-analysis indicated that intravenous paracetamol significantly reduced postoperative pain scores at 1, 2, 6, 12, and 24 hours compared with placebo in patients undergoing lumbar disc surgery dntb.gov.ua. Another randomized, double-blind controlled trial involving 52 patients found that the mean VAS score was significantly lower in the paracetamol group compared to the control group at all assessed time points within the first 24 hours post-surgery researchgate.netlondonspine.com. While the dose of administered morphine was numerically lower in the paracetamol group, the difference was not always statistically significant, suggesting that while it effectively relieves pain, its opioid-sparing effect in this specific surgery may vary researchgate.netlondonspine.com.

Studies have also explored the use of propacetamol's active metabolite in multimodal analgesia. One study found that intravenous paracetamol improved the quality of postoperative analgesia but did not significantly decrease narcotic requirements asianspinejournal.org. In contrast, research comparing nefopam (B83846) and propacetamol has shown that nefopam may offer superior analgesia and a greater reduction in morphine consumption in other surgical contexts nih.govresearchgate.net.

Table 5: Efficacy of Intravenous Paracetamol (Active Metabolite of Propacetamol) in Lumbar Disc Surgery

Study Intervention Comparator Key Findings
Intravenous Paracetamol Placebo Significantly lower VAS pain scores at 1, 6, 12, and 24 hours post-surgery dntb.gov.uaresearchgate.netlondonspine.com.
Intravenous Paracetamol Placebo Numerically lower, but not always statistically significant, reduction in morphine consumption researchgate.netlondonspine.com.

Postoperative Pain Management

Total Knee and Hip Arthroplasty

In the context of postoperative pain management following total knee and hip arthroplasty, propacetamol has demonstrated significant analgesic effects. A study assessing its efficacy after major joint replacement found that intravenous propacetamol provided a greater improvement in pain relief than a saline placebo from 45 minutes to 5 hours post-injection nih.gov. When used as part of a multimodal analgesia regimen after total hip arthroplasty, propacetamol showed a 26.8% reduction in cumulative morphine consumption over 24 hours compared to placebo nih.govuzh.chuzh.ch. Another study in orthopedic surgery reported a 46% morphine-sparing effect for propacetamol when combined with patient-controlled analgesia (PCA) using morphine, compared to placebo with PCA morphine nih.gov.

Propacetamol Efficacy in Total Hip/Knee Arthroplasty

ComparisonKey FindingSource
vs. Placebo26.8% reduction in 24-hour morphine consumption. nih.govuzh.chuzh.ch
vs. Placebo46% morphine-sparing effect. nih.gov
vs. KetorolacSimilar analgesic efficacy. nih.govnih.govepain.org
vs. DiclofenacNo statistical difference in overall efficacy over 10 hours. nih.govresearchgate.net

Migraine Treatment

The utility of this compound has been explored in the acute treatment of migraine. A study comparing a single intravenous administration of propacetamol with a single oral dose of rizatriptan (B1679398) found that patients receiving propacetamol had significantly improved Visual Analogue Scale (VAS) pain scores at 60 minutes post-treatment nih.gov. There were no significant differences in VAS scores at the 30-minute or 120-minute marks nih.gov. The findings suggest that propacetamol is either equivalent or superior in efficacy to rizatriptan for managing acute migraine attacks nih.gov.

Propacetamol vs. Rizatriptan for Acute Migraine (VAS Pain Scores)

Time PointResultSource
30 minutesNo significant difference between groups. nih.gov
60 minutesPropacetamol group showed significantly improved scores. nih.gov
120 minutesNo significant difference between groups. nih.gov

Trauma-Related Pain

In the management of trauma-related pain, propacetamol's active metabolite, acetaminophen (B1664979), is considered an important adjuvant to opioid analgesia cambridge.org. Intravenous preparations like propacetamol are noted for being fast-acting analgesic agents cambridge.org. For mild to moderate trauma pain, paracetamol and/or NSAIDs are often used as first-line therapy mdpi.com. The use of intravenous paracetamol, the active form of propacetamol, is a useful adjunct to other stronger drugs in the management of pain in major trauma patients wymtn.com.

Antipyretic Efficacy

Propacetamol has demonstrated effective antipyretic (fever-reducing) properties. In studies involving febrile children, a single dose of propacetamol showed significantly greater antipyretic efficacy than a placebo researchgate.net. The reduction in body temperature was significantly greater in the propacetamol group at each time point over a six-hour follow-up period compared to the placebo group researchgate.net.

When compared with an NSAID, intravenous propacetamol resulted in a more rapid initial reduction in fever in children with upper respiratory tract infections than oral dexibuprofen nih.govnih.gov. The body temperatures of patients in the propacetamol group were significantly lower for up to two hours after administration compared to the dexibuprofen group nih.gov. Research also shows the non-inferiority of intravenous paracetamol compared to propacetamol in reducing body temperature in children with fever from infection nih.gov.

Antipyretic Efficacy of Propacetamol in Febrile Children

ComparisonKey FindingSource
vs. PlaceboSignificantly greater temperature reduction over 6 hours. researchgate.net
vs. Dexibuprofen (oral)Significantly lower body temperatures for the first 2 hours. nih.gov

Comparative Studies with Other Analgesics

The analgesic efficacy of propacetamol has been benchmarked against both placebo and other classes of analgesics, particularly NSAIDs.

Versus Placebo

In multiple studies, propacetamol has been shown to be statistically superior to placebo for pain management. A systematic review found that 37% of patients receiving propacetamol or intravenous paracetamol experienced at least 50% pain relief over four hours, compared to only 16% of those receiving a placebo oup.comnih.govdroracle.ai. In a study on children following tonsillectomy, propacetamol was superior to placebo on all assessment criteria, with significantly fewer patients requiring rescue medication (40% in the propacetamol group versus 83% in the placebo group) who.int. Similarly, in postoperative pain following orthopedic surgery, both propacetamol and diclofenac were found to be effective and statistically superior to placebo based on the total pain relief score nih.govresearchgate.net.

Versus Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Comparative studies between propacetamol and NSAIDs have yielded varied results depending on the specific drug and clinical scenario.

Versus Ketorolac: In the treatment of acute postoperative pain after total hip or knee replacement, propacetamol was found to have a similar analgesic efficacy to ketorolac nih.govrjptonline.org. The efficacy of propacetamol was also found to be comparable to that of ketorolac in postoperative patient-controlled analgesia with fentanyl nih.govepain.org.

Versus Dexibuprofen: In a study on febrile children, intravenous propacetamol demonstrated a faster antipyretic effect, with significantly lower body temperatures within the first two hours compared to oral dexibuprofen nih.govnih.gov.

Qualitative reviews suggest that while NSAIDs may be more effective in certain contexts like dental surgery, the efficacy of paracetamol (the active metabolite of propacetamol) and NSAIDs appears to be without substantial differences in major and orthopedic surgery nih.govresearchgate.net.

Summary of Propacetamol vs. NSAIDs

NSAIDContextComparative FindingSource
KetorolacPost-Total Hip/Knee ArthroplastySimilar analgesic efficacy. nih.govrjptonline.org
DiclofenacPost-Total Hip ArthroplastyNo statistically different efficacy over 10 hours. nih.govresearchgate.net
DiclofenacPost-Cesarean DeliveryDiclofenac had a higher morphine-sparing effect. bmj.com
DexibuprofenFever in ChildrenPropacetamol had a faster onset of temperature reduction. nih.govnih.gov
Diclofenac

This compound has been compared with diclofenac to assess its analgesic efficacy in postoperative pain management. In a randomized, double-blind, double-dummy study involving 120 patients who had undergone total hip arthroplasty, the efficacy of intravenous propacetamol was compared with intramuscular diclofenac and a placebo. nih.govresearchgate.net The results indicated that both propacetamol and diclofenac were statistically superior to the placebo in providing pain relief over the 10-hour study period. nih.govresearchgate.net

ParameterPropacetamol GroupDiclofenac GroupPlacebo Group
Number of Patients404040
Pain Relief vs. PlaceboStatistically SuperiorStatistically SuperiorN/A
Comparison of Analgesic ActivityNo Significant DifferenceN/A
Ketorolac

The comparative efficacy of this compound and ketorolac has been evaluated in the context of postoperative pain management. A double-blind, placebo-controlled study involving 164 patients who had undergone total hip or knee replacement surgery assessed the analgesic effects of intravenous propacetamol versus intravenous ketorolac. nih.gov The findings revealed that propacetamol's analgesic efficacy was not significantly different from that of ketorolac (both 15 mg and 30 mg doses) during the 6-hour assessment period. nih.gov

While the median time to onset of analgesia was shorter for propacetamol (8 minutes) compared to ketorolac 15 mg (14 minutes), this difference was not statistically significant. nih.gov However, propacetamol demonstrated a shorter duration of analgesia when compared to the 30 mg dose of ketorolac. nih.gov Another study also concluded that the efficacy of propacetamol is comparable to that of ketorolac in postoperative patient-controlled analgesia (PCA) with fentanyl. nih.govepain.org Furthermore, a study by Varrassi et al. reported that 2 g of propacetamol showed a similar analgesic effect to 30 mg of ketorolac after gynecological surgery. rjptonline.org In contrast, one study found that patients who received ketorolac experienced lower pain intensity and a longer duration of analgesia compared to those who received paracetamol after dental extractions. rjptonline.org

ParameterPropacetamol (2g)Ketorolac (15mg)Ketorolac (30mg)Placebo
Median Onset of Analgesia (minutes)814Not Specified16
Duration of Analgesia vs. Ketorolac 30mgShorterNot ApplicableLongerNot Applicable
Overall Analgesic EfficacyNo Significant DifferenceLess Effective

Versus Opioids and Opioid-Sparing Effects

This compound has demonstrated a significant opioid-sparing effect in various postoperative settings, leading to reduced opioid consumption and potentially fewer opioid-related side effects.

Morphine

Clinical studies have consistently shown that the co-administration of propacetamol with morphine leads to a notable reduction in morphine consumption. In a study of patients undergoing spinal fusion surgery, the cumulative dose of morphine at 72 hours was significantly lower in the group receiving propacetamol compared to the placebo group (60.3 mg vs. 112.2 mg). nih.gov Similarly, after orthopedic surgery, the total dose of morphine was significantly decreased in the propacetamol group, with a reported morphine-sparing effect of 46%. nih.gov

Another study found that propacetamol induced a 31% morphine-sparing effect, with the degree of this effect being dependent on the intensity of postoperative pain (37% in moderate pain vs. 18% in severe pain). oup.com The global efficacy of the treatment was also rated significantly better by patients receiving the combination of propacetamol and PCA morphine. nih.gov

Study PopulationPropacetamol Group (Morphine Consumption)Control/Placebo Group (Morphine Consumption)Morphine-Sparing Effect
Spinal Fusion Surgery (72h)60.3 ± 20.5 mg112.2 ± 39.1 mgNot Specified
Orthopedic Surgery9.4 ± 8.5 mg17.6 ± 12 mg46%
General Postoperative Pain (Moderate)10 mg (median)16 mg (median)37%
General Postoperative Pain (Severe)Not SpecifiedNot Specified18%
Fentanyl

When used in combination with fentanyl, propacetamol has been shown to enhance analgesia and reduce opioid requirements. A study on patients who underwent total knee arthroplasty found that a combination therapy of fentanyl and intravenous propacetamol resulted in significantly lower pain severity at postoperative days 1, 2, and 3 compared to fentanyl monotherapy. The multimodal group also had a lower average opioid dose equivalent to intravenous morphine.

In another clinical trial involving patients undergoing transurethral lithotripsy, intravenous acetaminophen (the active metabolite of propacetamol) was found to be a safe and effective alternative to fentanyl for postoperative pain relief, with both drugs showing nearly the same analgesic effect. nih.gov However, the acetaminophen group had a significantly higher mean SpO2 saturation at several time points post-surgery. nih.gov

Pethidine Hydrochloride

Comparative studies have indicated that propacetamol can be more effective than pethidine hydrochloride for pain relief in certain clinical scenarios. In a study of primigravid women in labor, intravenous paracetamol (the active form of propacetamol) was found to be more effective than intramuscular pethidine in relieving labor pain. nih.gov The average Visual Analogue Scale (VAS) pain score was significantly lower in the paracetamol group compared to the pethidine group. nih.gov

Another study comparing intravenous paracetamol and pethidine for post-cesarean section analgesia concluded that paracetamol is as effective as pethidine in relieving pain. ekb.eg A study on patients undergoing tibial fracture surgery also found that paracetamol was more effective than pethidine in reducing postoperative pain at 6, 12, and 24 hours after surgery. medicaleducation-bulletin.ir

Nalbuphine (B1235481)

The combination of propacetamol with nalbuphine has been shown to provide superior analgesia compared to nalbuphine alone. A prospective, randomized, single-blind study demonstrated that a combination of propacetamol and a low dose of nalbuphine hydrochloride provided significantly better analgesia than a higher dose of nalbuphine alone during the first two postoperative hours in patients who had undergone gynecologic or obstetrical surgery. nih.gov

Tramadol

Clinical investigations comparing this compound and tramadol have yielded varied results depending on the surgical context and patient population. In a study involving patients undergoing urologic surgery, those in the propacetamol group required significantly more rescue morphine compared to the tramadol group to achieve comparable pain intensity scores priory.com. Specifically, the mean morphine consumption was 8.50 ± 5.15 mg in the propacetamol group versus 4.75 ± 4.9 mg in the tramadol group priory.com. This suggests that in this particular setting, tramadol may offer a more potent analgesic effect.

Conversely, a study on patients undergoing laparoscopic cholecystectomy found that intravenous paracetamol, the active metabolite of propacetamol, resulted in significantly lower Visual Analogue Scale (VAS) scores at 1.5, 3, 6, 12, and 24 hours post-surgery compared to tramadol nih.gov. This indicates a superior analgesic efficacy for paracetamol in this minimally invasive surgical model.

Preclinical studies in rodents have demonstrated that propacetamol can enhance the antinociceptive activity of tramadol nih.gov. A combination of tramadol and propacetamol elicited a dose-dependent antinociceptive effect in the acetic acid-induced writhing test in mice and showed higher potency in the rat tail-flick test compared to either drug alone nih.gov. This suggests a synergistic relationship that could be leveraged in clinical practice to maximize analgesic potency while potentially minimizing adverse effects nih.gov.

Table 1: Comparative Efficacy of Propacetamol and Tramadol
Study ContextPropacetamol Group FindingTramadol Group FindingReference
Urologic SurgeryHigher rescue morphine consumption (8.50 ± 5.15 mg)Lower rescue morphine consumption (4.75 ± 4.9 mg) priory.com
Laparoscopic CholecystectomySignificantly lower VAS scores at multiple postoperative time pointsHigher VAS scores compared to paracetamol nih.gov
Preclinical (Rodent Models)Combination showed enhanced, dose-dependent antinociceptive effects and higher potency than either drug alone, indicating synergism. nih.gov

Versus Other Analgesics (e.g., Rizatriptan for Migraine)

In the context of acute migraine attacks, the efficacy of paracetamol, the active form of propacetamol, has been compared with triptans such as rizatriptan. One study compared rizatriptan to a conventional therapy regimen that included paracetamol. The findings indicated that rizatriptan was more efficacious in terminating a migraine attack and its associated symptoms nih.gov.

Multimodal Analgesia Regimens

This compound is a key component in multimodal analgesia (MMA), a strategy that involves the use of two or more analgesic agents with different mechanisms of action to improve pain relief and reduce the side effects of individual drugs iasp-pain.orgnih.govcoloproctol.org. The inclusion of propacetamol in MMA regimens is primarily aimed at achieving an opioid-sparing effect, thereby reducing opioid-related adverse events coloproctol.orgpain.org.tw.

Clinical studies have consistently demonstrated the utility of paracetamol (as propacetamol) in various MMA protocols. For instance, in patients undergoing lumbar spine surgery, the combination of propacetamol with fentanyl resulted in superior analgesia scores at several early postoperative time points compared to fentanyl alone shsmu.edu.cn. Similarly, in aged patients after total hip replacement, a combination of propacetamol and sufentanil provided effective analgesia with fewer side effects compared to a higher dose of sufentanil alone dmu.edu.cn.

Synergistic Effects in Combination Therapies

The enhanced analgesic effect observed when propacetamol is used in combination with other analgesics is often attributed to synergistic or additive interactions iasp-pain.orgnih.gov. Preclinical research has provided strong evidence for these interactions between paracetamol and other drug classes, including opioids and anti-inflammatory agents nih.gov.

A notable example of this synergy is the combination of propacetamol and tramadol in rodent models, where the combination produced a greater antinociceptive effect than would be expected from the sum of their individual effects nih.gov. Clinically, the combination of intravenous propacetamol with the nonsteroidal anti-inflammatory drug (NSAID) ketorolac has been shown to significantly increase the pressure pain tolerance threshold compared to either drug administered alone nih.gov. This finding supports the common practice of combining paracetamol with an NSAID for the management of acute pain nih.gov.

Impact on Opioid Consumption and Opioid-Related Adverse Effects

A significant benefit of incorporating propacetamol into MMA regimens is its well-documented opioid-sparing effect pain.org.tw. In a study of patients undergoing orthopedic surgery, the administration of propacetamol in conjunction with morphine delivered via patient-controlled analgesia (PCA) resulted in a 46% reduction in total morphine consumption compared to placebo nih.gov. This reduction in opioid use was achieved without compromising pain control; in fact, patients receiving the combination of propacetamol and morphine rated the global efficacy of the treatment significantly higher nih.gov.

Similarly, a study on patients after knee ligamentoplasty demonstrated a significant morphine-sparing effect of propacetamol when used with morphine PCA nih.gov. Furthermore, in the early postoperative period following other surgical procedures, the combination of propacetamol with an opioid analgesic (promedol) reduced the demand for the opioid by 44% nih.gov. A meta-analysis of randomized controlled trials focusing on lumbar disc surgery also concluded that intravenous paracetamol significantly reduced postoperative opioid consumption nih.gov.

Table 2: Opioid-Sparing Effect of Propacetamol in Multimodal Analgesia
Surgical ContextPropacetamol CombinationReduction in Opioid ConsumptionReference
Orthopedic SurgeryMorphine (PCA)46% nih.gov
Knee LigamentoplastyMorphine (PCA)Significant reduction nih.gov
General PostoperativePromedol44% nih.gov
Lumbar Disc SurgeryVarious OpioidsSignificant reduction nih.gov

Onset and Duration of Analgesic Action

The intravenous administration of propacetamol allows for a rapid onset of analgesia. A study in patients following third molar surgery found that the onset of analgesia after propacetamol administration was as short as 3 minutes for a bolus injection and 5 minutes for a 15-minute infusion researchgate.net. This is significantly faster than the 11-minute onset observed with oral acetaminophen researchgate.net. Another study in a similar patient population reported a median time to onset of pain relief of 6-8 minutes after the start of a 15-minute infusion of propacetamol nih.gov.

Regarding the duration of action, a single dose of intravenous propacetamol has been shown to provide effective analgesia for approximately four hours in about 37% of patients with acute postoperative pain mja.com.au. The analgesic efficacy of propacetamol was found to be comparable to that of intravenous paracetamol over a 6-hour period, with both being superior to placebo nih.gov.

Table 3: Onset and Duration of Action of Intravenous Propacetamol
ParameterFindingReference
Onset of Analgesia (Bolus)3 minutes researchgate.net
Onset of Analgesia (15-min Infusion)5-8 minutes researchgate.netnih.gov
Duration of Effective AnalgesiaApproximately 4 hours for 37% of patients mja.com.au

Safety, Tolerability, and Adverse Event Profile

General Tolerability and Incidence of Adverse Events

Propacetamol (B1218958) is generally considered to be well-tolerated patsnap.com. However, like any medication, it is associated with a range of potential adverse events. The most frequently reported side effects include gastrointestinal discomfort, such as nausea, vomiting, and abdominal pain patsnap.com. Other common adverse events are hypotension (low blood pressure) and dizziness patsnap.comnih.gov.

While most side effects are mild and transient, serious adverse reactions can occur, though they are rare. These include allergic reactions that can range from skin rashes and itching to more severe conditions like anaphylaxis, which requires immediate medical attention patsnap.compatsnap.com.

Global pharmacovigilance data reveals regional differences in the reporting of adverse events associated with propacetamol. A study utilizing the World Health Organization's VigiBase database identified distinct patterns between Asia and Europe. In Asia, there was a significantly high reporting ratio for injection site reactions. Conversely, in Europe, signals were identified for a higher reporting frequency of thrombosis and contact dermatitis/eczema nih.gov. An analysis of the Korea Adverse Event Reporting System database found that hypotension was the most common adverse drug reaction associated with propacetamol use, accounting for 37.1% of reports nih.gov.

Adverse Event CategorySpecific EventsGeneral IncidenceReference
CommonNausea, Vomiting, Abdominal Pain, Hypotension, Dizziness, Injection Site ReactionsFrequently Reported patsnap.compatsnap.comnih.gov
Rare but SeriousAllergic Reactions (e.g., Rash, Anaphylaxis)Infrequently Reported patsnap.compatsnap.com
Regionally Prominent (Europe)Thrombosis, Contact Dermatitis/EczemaSignal identified in VigiBase nih.gov
Regionally Prominent (Asia)Injection Site ReactionsHigh reporting ratio in VigiBase nih.gov

Injection Site Reactions

Pain and discomfort at the injection site are recognized as common side effects of propacetamol administration patsnap.com. The method of administration appears to significantly influence the incidence and severity of these local reactions. One study found that a 15-minute intravenous infusion was well-tolerated by healthy volunteers, with no complaints of local discomfort reported nih.gov. In contrast, a rapid 2-minute bolus injection of the same dose resulted in mild to moderate local discomfort nih.gov.

Research indicates that injection pain is a specific adverse effect of the prodrug propacetamol itself, and not its active metabolite, paracetamol nih.gov. The underlying mechanism for this pain has been linked to the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on sensory neurons. A study demonstrated that propacetamol, but not paracetamol, activates human TRPV1 receptors, sensitizes them to heat, and causes an increase in intracellular calcium nih.gov. Furthermore, intracutaneous injection of propacetamol into human volunteers induced a short-lasting but intense pain and an increase in superficial blood flow, which is consistent with the activation of nociceptive C-fibers nih.gov. This finding is supported by pharmacovigilance data from Asia, which shows a high reporting ratio for injection site reactions related to propacetamol nih.gov.

Hepatic Considerations and Potential for Hepatotoxicity

As propacetamol is a prodrug that is rapidly and completely metabolized to paracetamol, it carries the same risks of hepatotoxicity associated with its active metabolite patsnap.compatsnap.com. Paracetamol-induced liver injury is a significant clinical concern, representing a leading cause of drug-induced liver injury and acute liver failure globally biorxiv.orgbiorxiv.orgnih.gov. The risk of hepatotoxicity is particularly pronounced in cases of overdose but can also occur with prolonged use patsnap.comnih.gov.

Clinical evidence underscores this risk. One case report detailed a 45-year-old male who developed acute liver injury following the administration of intravenous propacetamol hydrochloride. The patient's liver function tests showed markedly elevated levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT), which resolved after the discontinuation of the drug . Therefore, monitoring of liver function is an important consideration during treatment with propacetamol patsnap.com.

The mechanism of paracetamol-induced hepatotoxicity is directly linked to its metabolic pathway. While most of a paracetamol dose is metabolized via non-toxic glucuronidation and sulfation pathways, a small portion is processed by the cytochrome P450 enzyme system (specifically CYP2E1 and CYP3A4) wikipedia.orgnih.gov. This process generates a highly reactive and toxic metabolite known as N-acetyl-p-benzoquinone imine (NAPQI) biorxiv.orgbiorxiv.orgwikipedia.org.

Under normal therapeutic conditions, the small amount of NAPQI produced is immediately detoxified through conjugation with hepatic glutathione (B108866) (GSH), forming non-toxic compounds that are excreted from the body biorxiv.orgwikipedia.org. However, in an overdose scenario, the primary metabolic pathways become saturated, leading to a significant increase in the production of NAPQI wikipedia.org. This overwhelms the liver's supply of GSH. Once glutathione stores are depleted by more than 70%, the excess NAPQI is free to bind covalently to cysteine groups on vital cellular and mitochondrial proteins biorxiv.orgwikipedia.org. This binding leads to widespread oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and liver failure wikipedia.orgnih.gov.

The detoxification of NAPQI is critically dependent on the availability of hepatic glutathione (GSH) biorxiv.orgwikipedia.org. Paracetamol overdose leads to a rapid and severe depletion of hepatic GSH stores as it is consumed in the conjugation reaction with the excess NAPQI ajbasweb.comnih.gov. This depletion is a key initiating event in the cascade leading to liver injury wikipedia.org.

The resulting oxidative stress also affects the activity of crucial antioxidant enzymes. Animal studies have demonstrated that paracetamol-induced hepatotoxicity is associated with a significant reduction in the activity of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx) in both the blood and liver tissue ajbasweb.com. The glutathione peroxidase/reductase system is vital for detoxifying peroxides and protecting cells from oxidative damage, and its impairment exacerbates paracetamol-induced injury nih.gov.

Antioxidant MarkerEffect of Paracetamol OverdoseMechanismReference
Glutathione (GSH)Significant DepletionConsumed during the detoxification of the toxic metabolite NAPQI. biorxiv.orgajbasweb.comnih.gov
Superoxide Dismutase (SOD)Reduced ActivityDecreased as a consequence of overwhelming oxidative stress. ajbasweb.com
Glutathione Peroxidase (GPX)Reduced ActivityImpaired function contributes to the inability to neutralize peroxides, exacerbating cellular damage. ajbasweb.comnih.gov

The massive oxidative stress induced by NAPQI and the depletion of antioxidant defenses leads to lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. Malondialdehyde (MDA) is a well-established marker of lipid peroxidation nih.gov. Studies in animal models have shown that the administration of toxic doses of paracetamol results in a significant increase in hepatic MDA levels ajbasweb.comunusa.ac.id. This elevation in MDA confirms that oxidative damage to membrane lipids is a key component of the resulting hepatotoxicity nih.gov.

CYP2E1 Inactivation and UGT1A1 Activation

Propacetamol, a prodrug of paracetamol, undergoes hydrolysis to form paracetamol, which is then metabolized in the liver. A key pathway in paracetamol metabolism involves the cytochrome P450 enzyme system, specifically CYP2E1, which can lead to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). Another crucial pathway is glucuronidation, facilitated by UDP-glucuronosyltransferase (UGT) enzymes like UGT1A1, which detoxifies paracetamol.

Research has shown that certain agents can modulate these enzymatic pathways, influencing the risk of paracetamol-induced liver injury. For instance, the dietary flavonoid kaempferol (B1673270) has been demonstrated to protect against propacetamol-induced acute liver injury in mice. nih.govuni.lu This protective effect is partly attributed to its ability to downregulate the expression of CYP2E1 and upregulate the expression of UGT1A1. nih.govuni.lu By inactivating CYP2E1, kaempferol reduces the formation of the harmful NAPQI metabolite. uni.lu Concurrently, by activating UGT1A1, it enhances the detoxification of paracetamol through glucuronidation. nih.govuni.lu

Studies in human liver microsomes have identified CYP2E1 and CYP1A2 as the primary enzymes responsible for converting high doses of paracetamol to NAPQI. nih.gov The modulation of these enzymes is therefore a critical aspect of managing potential hepatotoxicity. While genetic variations in UGT1A1, such as the UGT1A1*28 variant, can reduce enzyme activity, some studies suggest that other UGT enzymes may compensate for this deficiency in paracetamol metabolism. nih.gov

Mitigation Strategies and Research on Hepatoprotective Agents

Given the potential for hepatotoxicity with high doses of propacetamol's active metabolite, paracetamol, research has focused on identifying agents that can protect the liver. These hepatoprotective agents often work by mitigating oxidative stress, inflammation, and apoptosis, which are key mechanisms of paracetamol-induced liver damage.

One area of investigation involves natural compounds with antioxidant and anti-inflammatory properties. Kaempferol, for example, has been shown to protect the liver from propacetamol-induced injury through its anti-oxidative, anti-inflammatory, and anti-apoptotic activities. nih.gov It achieves this by inhibiting the formation of reactive substances and restoring the levels of antioxidant enzymes. nih.gov

Other natural products are also being explored for their hepatoprotective potential against paracetamol toxicity. For instance, flavonoids like quercetin (B1663063) have demonstrated protective effects against paracetamol-induced liver injury in animal models by reducing oxidative stress and inflammation. accscience.com Similarly, extracts from plants such as Helicteres isora and Cyathea gigantea have shown promise in mitigating paracetamol-induced liver damage. nih.govbbrc.in Silymarin, a flavonoid complex from milk thistle, is another natural compound that has been investigated for its hepatoprotective effects. bbrc.in

The development of novel therapeutic strategies also includes the use of nanotechnology to enhance the bioavailability and targeted delivery of these natural hepatoprotective compounds. nih.gov The overarching goal of these mitigation strategies is to either prevent the formation of toxic metabolites or to enhance the liver's capacity to detoxify them and repair cellular damage.

Renal Function Considerations

The impact of propacetamol and its active metabolite, paracetamol, on renal function has been a subject of clinical investigation. While generally considered safe for the kidneys at therapeutic doses, there are considerations, particularly in specific patient populations and in cases of overdose.

Some studies have suggested a potential association between heavy paracetamol use and an increased risk of end-stage renal disease. researchgate.net However, the evidence is not conclusive, and other research has not found a direct causative link between therapeutic paracetamol use and significant renal impairment. nih.govsemanticscholar.org In fact, some studies have indicated that paracetamol does not appear to have the same adverse renal effects associated with non-steroidal anti-inflammatory drugs (NSAIDs), which are known to potentially reduce renal blood flow and glomerular filtration rate. nih.govnih.gov

In elderly patients undergoing orthopedic surgery, one study found that intravenous paracetamol did not cause a significant decrease in creatinine (B1669602) clearance compared to a slight diminution observed with the NSAID parecoxib. nih.gov The study concluded that while glomerular and tubular functions were transiently affected after surgery in all patient groups, the differences between treatment groups were not clinically relevant. nih.gov For patients with pre-existing renal impairment, dosage adjustments of paracetamol are often recommended. scot.nhs.uk

Cardiovascular and Hemodynamic Effects

The administration of intravenous propacetamol can have notable effects on the cardiovascular system, particularly on hemodynamics. Several studies have reported a potential for propacetamol to cause a reduction in blood pressure. nih.govnih.govspringermedizin.de

A retrospective study of emergency department patients who received propacetamol found that post-infusion systolic and diastolic blood pressures were significantly lower than pre-infusion levels. nih.govspringermedizin.de A clinically significant drop in blood pressure, requiring intervention, occurred in 10.7% of these patients. nih.govspringermedizin.de The study identified congestive heart failure and the presence of chills as independent risk factors for significant hemodynamic changes. nih.govspringermedizin.de

The hypotensive effect of intravenous paracetamol, the active form of propacetamol, has also been observed in other clinical settings. In critically ill patients, intravenous paracetamol has been associated with iatrogenic hypotension. nih.gov Research in patients undergoing cardiac surgery showed that preoperative administration of intravenous paracetamol caused a transient decrease in blood pressure. monash.edu However, postoperative administrations did not lead to significant adverse hemodynamic effects. monash.edu

Attenuation of Hemodynamic Responses to Laryngoscopy and Tracheal Intubation

Laryngoscopy and tracheal intubation are procedures that can provoke a significant hemodynamic stress response, characterized by increases in heart rate and blood pressure. Research has explored the potential of propacetamol to mitigate these responses.

Hematological Effects: Platelet Function

The influence of propacetamol on platelet function is an important consideration, particularly in the perioperative period where hemostasis is critical. Studies have shown that propacetamol can have a reversible effect on platelet function.

One study in healthy volunteers found that intravenous propacetamol caused a reversible platelet dysfunction, demonstrated by a decrease in maximal platelet aggregation and thromboxane (B8750289) B2 (TxB2) concentration. nih.govresearchgate.net However, this effect was less pronounced and of shorter duration compared to the NSAID ketorolac (B1673617). nih.govresearchgate.net While ketorolac's inhibition of platelet aggregation and TxB2 formation was still present after 24 hours, the effects of propacetamol were not. nih.gov Propacetamol did not affect adenosine (B11128) diphosphate (B83284) (ADP)-induced maximal platelet aggregation. nih.govresearchgate.net

Another study investigated the combination of propacetamol and the NSAID diclofenac (B195802). nih.gov It was found that propacetamol augmented the inhibition of platelet function by diclofenac. nih.gov The combination of the two drugs inhibited platelet aggregation and TxB2 release more than diclofenac alone. nih.gov This suggests that the co-administration of propacetamol with NSAIDs should be considered when assessing the risk of surgical bleeding. nih.gov

Neuropsychiatric Effects: Sedation

While primarily used for its analgesic and antipyretic properties, propacetamol can also have neuropsychiatric effects, with sedation being a notable consideration.

In a study of patients who underwent spinal fusion surgery, the use of intravenous propacetamol as an adjunct to morphine administered via patient-controlled analgesia (PCA) was evaluated. nih.gov The results showed that while pain scores were low in both the propacetamol and placebo groups, a greater degree of sedation was observed in the placebo group on the third postoperative day. nih.gov This suggests that by reducing the need for morphine, propacetamol may indirectly lead to less sedation.

Immunological Reactions: Allergic Contact Dermatitis

This compound has been identified as a cause of allergic contact dermatitis, primarily in occupational settings. This adverse immunological reaction is a delayed-type hypersensitivity response occurring after cutaneous exposure to the compound.

Research Findings and Case Studies

Clinical evidence has highlighted that healthcare professionals, particularly nurses working in surgical departments and post-anesthesia recovery rooms, are at an increased risk of developing allergic contact dermatitis from this compound. nih.gov The sensitization is believed to occur during the preparation and handling of the injectable form of the drug, where accidental skin contact can happen. nih.govnih.gov

In a series of reported cases, affected individuals presented with eczematous lesions on areas of direct and indirect contact, such as the hands, forearms, elbow creases, and neck. nih.gov Some cases have also reported eczema on the face, suggesting the possibility of airborne contact dermatitis. nih.gov Notably, a significant portion of the reported cases involved individuals with a history of atopy or sensitization to multiple other allergens. nih.gov

Investigations into the specific allergen responsible for the contact dermatitis have consistently pointed to the propacetamol molecule itself, rather than its constituent parts or the solvent it is mixed with. nih.govnih.gov Patch testing in sensitized individuals has yielded positive results for propacetamol, while tests with paracetamol, diethylglycine, and sodium citrate (B86180) have been negative. nih.govnih.gov This suggests that the ester bond linking paracetamol and diethylglycine in the propacetamol molecule is crucial for its allergenic potential. nih.gov

Further research into the mechanism of sensitization suggests that propacetamol may function as a prohapten. One study proposed that propacetamol acts as an activated form of N,N-diethylglycine, which can then bind to skin proteins to form a complete antigen, thereby eliciting an immune response. nih.gov This hypothesis is supported by findings where patients with propacetamol allergy showed positive patch test reactions to N,N-diethylglycine phenyl ester, an activated form of N,N-diethylglycine, while control subjects did not. nih.gov This mechanism also helps to explain the lack of cross-reactivity with paracetamol in these patients. nih.gov

Summary of Clinical Findings

The following table summarizes the key findings from published case reports on this compound-induced allergic contact dermatitis.

Study Participants Clinical Presentation Patch Test Results Postulated Mechanism
Nurses in surgical and recovery units nih.govnih.govEczema on hands, forearms, elbow creases, neck, and face nih.govnih.govPositive: Propacetamol, Pro-Dafalgan® nih.govnih.govNegative: Paracetamol, Diethylglycine, Sodium Citrate nih.govnih.govPropacetamol acts as a hapten, with the complex of paracetamol-diethylglycine inducing the allergy nih.gov
3 patients with known propacetamol allergy nih.govAllergic contact dermatitis nih.govPositive: Propacetamol, N,N-diethylglycine phenyl ester nih.govPropacetamol acts as an activated form of N,N-diethylglycine, transferring this moiety to skin proteins nih.gov

An examination of this compound reveals critical considerations regarding its interactions with other medications and food. As a prodrug of paracetamol (acetaminophen), its pharmacological activity is intrinsically linked to the metabolic conversion to paracetamol. Therefore, understanding its interaction profile is essential for its appropriate use in clinical settings.

Advanced Research and Development

Novel Synthetic Protocols for Propacetamol (B1218958) Hydrochloride

The synthesis of propacetamol, a prodrug of paracetamol, has been an area of interest to improve efficiency, yield, and purity. scienceandtechnology.com.vn Traditional synthesis methods have been reported, such as the reaction of diethylamine (B46881) with 4-acetamidophenyl-2-chloroacetate or coupling acetaminophen (B1664979) with diethylglycine using dicyclohexyl carbodiimide (B86325) (DCC). scielo.br However, recent research has focused on developing more advanced and efficient protocols.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering advantages like accelerated reaction times, increased yields, and improved product purity. scielo.brijprdjournal.com Researchers have successfully applied this technology to develop an improved protocol for the synthesis of propacetamol hydrochloride. scielo.brresearchgate.net

The key step enhanced by microwave irradiation is the nucleophilic substitution of 4-acetamidophenyl 2-chloroacetate with diethylamine. scielo.br Conventional heating methods for this reaction often result in lower yields due to competitive side reactions. researchgate.net The use of microwave heating, in contrast, provides rapid and uniform heating, which significantly reduces reaction times and improves yields. ijprdjournal.com

One improved protocol involves a two-step process starting from acetaminophen (paracetamol). researchgate.net First, 4-acetamidophenyl 2-chloroacetate is synthesized. Then, this intermediate reacts with diethylamine under microwave irradiation. The study found that using specific solvents and catalysts under microwave conditions was crucial for optimizing the reaction. scienceandtechnology.com.vn For instance, the use of a catalytic amount of sodium iodide was found to be essential, generating a more reactive intermediate in situ and leading to a significant increase in yield compared to the reaction without the salt. researchgate.net This microwave-assisted approach allows for the isolation of this compound as an active pharmaceutical ingredient (API) with high purity and yield. scielo.brscielo.br

Table 1: Comparison of Synthesis Parameters for the Reaction of 4-acetamidophenyl 2-chloroacetate with Diethylamine

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hoursMinutes
Yield (with NaI) ~50% (after crystallization)62% (isolated yield)
Yield (without NaI) 17%Not reported as optimal
Key Advantage Standard laboratory setupRapid, efficient, higher yield

Data compiled from research findings. researchgate.net

Development of Next-Generation Paracetamol Prodrugs and Hybrids

While paracetamol is a widely used analgesic and antipyretic, its moderate water solubility and risk of liver toxicity at high doses have driven research into developing new prodrugs and hybrids. nih.govnih.gov The goal is to enhance its physicochemical properties and therapeutic profile. rsc.orgresearchgate.net A prodrug is an inactive derivative of a drug molecule that is converted into the active drug within the body. dntb.gov.ua This approach can overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or toxicity. nih.gov

A primary motivation for developing paracetamol prodrugs is to increase aqueous solubility, making them suitable for parenteral (intravenous) administration. scienceandtechnology.com.vn Paracetamol itself has limited water solubility (about 1:70 in cold water), which complicates the formulation of aqueous solutions for injection. nih.gov

Propacetamol is a prime example of a successful water-soluble prodrug. dntb.gov.ua The addition of the N,N-diethylglycine ester group to the paracetamol molecule, and its subsequent conversion to the hydrochloride salt, significantly enhances its solubility in water. This allows for intravenous administration, which is particularly useful in postoperative settings where patients cannot take oral medication. scienceandtechnology.com.vn

Following this principle, researchers have explored other O-modified paracetamol prodrugs. For example:

(4-Acetamidophenyl carbonic) phosphoric anhydride: This analog demonstrated a water solubility of 152 mg/mL, which is more than ten times greater than that of paracetamol (approximately 15 mg/mL). nih.gov

Another O-modified prodrug (compound 36) and its sodium salt: These compounds are highly soluble in water at room temperature (145 mg/mL and 160 mg/mL, respectively). They remain stable in saline solutions during preparation but are efficiently converted to paracetamol in human plasma. nih.gov

These developments highlight the potential of the prodrug strategy to create new delivery options for paracetamol-based therapies. nih.gov

Beyond improving solubility, the development of paracetamol prodrugs and hybrids aims to create molecules with enhanced therapeutic benefits and a better safety profile. nih.gov This can be achieved by combining paracetamol with other pharmacologically active moieties, a concept known as structural hybridization. rsc.orgresearchgate.net

This multi-target approach can offer several advantages, including:

Reduced Adverse Reactions: By modifying the paracetamol core, it is possible to alter its metabolic pathway, potentially reducing the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for paracetamol-induced liver damage. nih.gov

Synergistic Effects: Combining paracetamol with another drug, such as a nonsteroidal anti-inflammatory drug (NSAID), into a single hybrid molecule can produce a synergistic analgesic effect. rsc.org

Novel Activities: Chemical modification has been used to generate paracetamol derivatives with entirely new therapeutic applications. For instance, recent studies have synthesized paracetamol hybrids containing 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties that exhibit significant anticancer and anti-cyclooxygenase-2 (COX-2) activity. nih.gov One such compound, bearing a fluoro group, was identified as a potent cytotoxic agent against cancer cell lines and a strong COX-2 inhibitor. researchgate.netnih.gov

These innovative designs represent a promising strategy in drug development, moving from simple drug combinations to single, multimodal APIs with improved efficacy and reduced toxicity. nih.gov

Preclinical Studies and Animal Models

Preclinical studies using animal models are essential for evaluating the analgesic properties of new and existing compounds. These models allow researchers to assess the efficacy of a substance in a controlled environment before human trials.

The acetic acid-induced writhing test is a widely used and reliable animal model for screening peripheral analgesic activity. researchgate.netajol.info In this model, an intraperitoneal injection of a dilute acetic acid solution is administered to a mouse or rat, which induces a characteristic pain-like behavior known as "writhing". nih.govacademicjournals.org This behavior includes abdominal contractions and stretching of the hind limbs. academicjournals.org

The number of writhes is counted over a specific period, and the analgesic effect of a test compound is determined by its ability to reduce the frequency of this behavior compared to a control group. ajol.info This model is particularly sensitive to peripherally acting analgesics. researchgate.net

Studies have utilized this model to evaluate the antinociceptive effects of propacetamol and its active metabolite, paracetamol.

In one study, the combination of propacetamol and tramadol (B15222) was shown to elicit a dose-dependent antinociceptive effect in the acetic acid-induced writhing test in mice. nih.gov

Other research has used this model to determine the 50% effective dose (ED50) for paracetamol. One such study reported an ED50 value of 61.30 mg/kg for paracetamol in inhibiting the writhing response. nih.gov

The model consistently demonstrates that paracetamol significantly reduces the number of abdominal writhes, confirming its analgesic properties. thesjp.org

Table 2: Example Findings from Acetic Acid Writhing Test for Paracetamol

DrugED50 (50% Effective Dose)95% Confidence Interval
Paracetamol 61.30 mg/kg50.71–74.10 mg/kg

Data represents the dose required to inhibit the writhing response by 50% in mice. nih.gov


Acute Liver Injury Models

The investigation of this compound in the context of acute liver injury is critical, given that its active metabolite, paracetamol, is a well-known hepatotoxin at high doses. The most common experimental model used to study this toxicity is the acetaminophen-induced liver injury (AILI) model in mice nih.govxiahepublishing.com. This model is highly valued for its reproducibility and translational relevance to acute liver failure in humans nih.gov.

In these models, a single high dose of paracetamol is administered to mice, leading to dose-dependent hepatotoxicity nih.govresearchgate.net. The resulting liver damage is characterized by centrilobular necrosis, where the hepatocytes surrounding the central vein are selectively destroyed researchgate.netveterinaryworld.org. Histopathological examination reveals changes such as cellular vacuolation, pyknotic nuclei, and eventually cytolysis and karyolysis researchgate.net. The severity of the liver damage is dose-dependent researchgate.net. For instance, studies have shown that a dose of 500 mg/kg of paracetamol in mice can produce significant hepatocellular necrosis researchgate.netveterinaryworld.org.

The mechanism of paracetamol-induced liver injury involves the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), by cytochrome P450 enzymes in the liver. While propacetamol itself is a prodrug, its rapid conversion to paracetamol means that in overdose situations, it carries the same risk of hepatotoxicity patsnap.com. A case report has documented acute liver injury in a 45-year-old male following intravenous administration of this compound, with laboratory tests showing significantly elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) .

Experimental models have been crucial in elucidating the intracellular events following paracetamol overdose, including mitochondrial damage, oxidative stress, and the activation of c-jun N-terminal kinase (JNK) xiahepublishing.com. While mice are considered a good model that reflects human toxicity, other species like rats are less susceptible to paracetamol-induced liver injury xiahepublishing.com.

Table 2: Histopathological Findings in Paracetamol-Induced Acute Liver Injury Models in Mice

Time Point Post-Dosing Histopathological Observation
Early (e.g., 5-10 hours) Centrilobular damage, hydropic degeneration, minimal hepatic cell death veterinaryworld.org.
Peak Injury (e.g., up to 24 hours) Severe centrilobular necrosis, vacuolar degeneration, extensive vacuolization of hepatocytes researchgate.netveterinaryworld.org.
Later (e.g., 24-48 hours) Subsided damage, evidence of liver regeneration with mitotic figures veterinaryworld.org.

Clinical Trials and Research Initiatives

This compound has been the subject of numerous clinical trials to evaluate its pharmacokinetic profile, efficacy, and safety as an analgesic, particularly in postoperative settings. As a water-soluble prodrug of paracetamol, it is designed for intravenous administration when oral routes are not feasible patsnap.comwikipedia.org.

Pharmacokinetic studies have been fundamental in understanding the conversion of propacetamol to paracetamol. In a study with healthy volunteers, 1 gram of this compound administered intravenously was compared to 500 mg of oral paracetamol nih.gov. The intravenous formulation resulted in a significantly greater total area under the curve (AUC), indicating higher bioavailability compared to the oral form nih.gov. Another study investigated the administration of 2 grams of this compound as both a 15-minute infusion and a 2-minute bolus injection, finding the infusion to be well-tolerated nih.gov.

The analgesic efficacy of propacetamol has been demonstrated in several controlled clinical trials. A double-blind, placebo-controlled study involving 30 patients in the postoperative period found that a 2-gram intravenous dose of propacetamol provided significant pain relief nih.gov. Furthermore, when used in combination with an opioid analgesic (promedol), propacetamol reduced the demand for the opioid by 44% nih.gov. This opioid-sparing effect is a significant clinical benefit.

Research initiatives have also explored the use of propacetamol in specific patient populations. A clinical trial was designed to compare the effects of propacetamol, ibuprofen, or their combination on postoperative pain and recovery in children aged 6 months to 6 years undergoing laparoscopic hernia repair clinicaltrials.gov. This interventional study aimed to evaluate postoperative pain control using non-opioidal analgesics in a pediatric population clinicaltrials.gov. Although this particular study encountered difficulties and was canceled, it highlights the research interest in this area clinicaltrials.gov. Systematic reviews of randomized controlled trials have also included evaluations of propacetamol as part of a broader assessment of paracetamol's efficacy for pain relief in various conditions mja.com.au.

Table 3: Overview of Selected Clinical Trials on this compound

Study Focus Patient Population Key Findings/Objectives Citation
Pharmacokinetics and Tolerance 12 healthy volunteers Intravenous propacetamol showed greater bioavailability than oral paracetamol. A 15-minute infusion was well-tolerated. nih.gov
Postoperative Analgesic Efficacy 30 postoperative patients Propacetamol provided effective pain relief and reduced the need for opioid analgesics by 44% when used in combination. nih.gov
Postoperative Pain in Children Children (6 months - 6 years) To compare the effect of propacetamol, ibuprofen, or their combination on postoperative pain after laparoscopic hernia repair. clinicaltrials.gov

Conclusion and Future Perspectives in Propacetamol Hydrochloride Research

Summary of Key Research Findings and Efficacy Data

Propacetamol (B1218958) hydrochloride is rapidly hydrolyzed by plasma esterases into its active form, paracetamol, and diethylglycine. patsnap.com The resulting paracetamol is believed to exert its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes in the central nervous system. patsnap.com

Extensive research, including numerous randomized controlled trials, has established the efficacy of intravenous propacetamol for the management of acute pain, particularly in the postoperative setting. A comprehensive Cochrane review, encompassing 75 studies and 7200 patients, provided high-quality evidence that a single dose of intravenous propacetamol or paracetamol offers effective pain relief for approximately four hours in about 36% of patients with moderate to severe postoperative pain, compared to 16% in the placebo group. unboundmedicine.com

Key efficacy findings from various studies include:

Postoperative Pain Management : Intravenous administration of propacetamol provides significant relief of pain intensity in the postoperative period. nih.govresearchgate.net It is considered a fundamental non-opioid analgesic in this context. nih.gov

Opioid-Sparing Effect : The combination of propacetamol with an opioid analgesic, such as promedol, has been shown to reduce the required amount of the opioid by 44% in the early postoperative period. nih.govresearchgate.net Similarly, studies have shown that patients receiving propacetamol required 26% less opioid over four hours compared to those receiving a placebo. unboundmedicine.com

Acute Migraine Attacks : In the treatment of acute migraine, a single intravenous dose of propacetamol was found to be equivalent or superior in efficacy to oral rizatriptan (B1679398) at certain time points. nih.gov This parenteral route is advantageous for patients experiencing nausea and vomiting, which can limit the effectiveness of oral medications. nih.gov

Table 1: Summary of Propacetamol Efficacy Data

ConditionComparatorKey FindingReference
Postoperative PainPlacebo36% of patients achieved at least 50% pain relief over 4 hours, vs. 16% with placebo. unboundmedicine.com unboundmedicine.com
Postoperative PainOpioid (Promedol)Combination therapy reduced the need for the opioid analgesic by 44%. nih.govresearchgate.net nih.govresearchgate.net
Acute Migraine AttackOral RizatriptanShowed significantly improved pain scores at 60 minutes compared to the rizatriptan group. nih.gov nih.gov

Unresolved Questions and Areas for Further Investigation

Despite its established role in pain management, several questions regarding propacetamol hydrochloride remain. The precise mechanism of action of its active metabolite, paracetamol, is not fully understood, though it is known to differ from that of nonsteroidal anti-inflammatory drugs (NSAIDs). patsnap.compatsnap.comnih.gov This lack of complete understanding limits the ability to rationally design new therapeutic strategies.

Further areas that warrant investigation include:

Comparative Efficacy : While studies have compared propacetamol to placebo and some active drugs, direct comparisons with other analgesics, such as morphine and NSAIDs, have often involved small patient numbers, which may not reveal significant differences in effectiveness. unboundmedicine.com Larger, well-designed head-to-head trials are needed to better define its place in therapy.

Pediatric Research : The majority of clinical studies have focused on adult populations. unboundmedicine.com More robust research is required to establish the efficacy and optimal use of propacetamol in various pediatric age groups and for different types of pain.

Long-term Outcomes : Research has primarily focused on acute pain relief over hours or a few days. unboundmedicine.com Investigations into the impact of propacetamol on long-term outcomes, such as the prevention of chronic postsurgical pain, are an important and underexplored area. nih.gov

Mechanistic Studies : Further exploration of paracetamol's effects on central nervous system pathways, including the serotonergic system, could provide new insights into its analgesic properties and potentially uncover new applications. patsnap.com

Potential for Expanded Therapeutic Applications

The primary indication for this compound is the short-term treatment of pain, particularly postoperative pain. nih.gov However, its pharmacological profile suggests potential for broader therapeutic use.

Diverse Pain States : Its proven efficacy in both somatic (postoperative) and visceral-neuropathic (migraine) pain suggests it could be effective in other acute pain conditions. nih.govnih.gov Clinical trials have been initiated to explore its use for pain following specific procedures like thyroidectomy and for conditions such as inguinal hernia. medchemexpress.com Its application in acute trauma and pain associated with gastrointestinal disorders has also been proposed. medchemexpress.com

Chronic Pain Management : While primarily studied for acute pain, the role of intravenous paracetamol formulations in managing exacerbations of chronic pain, particularly in patients unable to take oral medication, is a potential area for exploration.

Preventive Analgesia : The concept of administering analgesics before a painful stimulus to reduce the intensity and duration of subsequent pain is an active area of research. nih.gov Studies could investigate the efficacy of propacetamol as a component of a multimodal preventive analgesia strategy to reduce the incidence of chronic pain after surgery. nih.gov

Translational Research and Clinical Implementation Challenges

Translating promising research findings into widespread clinical practice presents several challenges. For this compound, these hurdles are multifaceted and involve scientific, economic, and regulatory considerations.

Cost-Effectiveness : A significant barrier to broader implementation is the cost of intravenous propacetamol compared to oral or rectal paracetamol. nih.gov While clinically necessary for patients who cannot take medication by other routes, its use is often transitioned to oral forms as soon as possible to manage costs. nih.gov Demonstrating clear clinical advantages in broader patient populations that justify the higher cost is a key translational challenge.

Regulatory Hurdles : Expanding the therapeutic applications of this compound requires navigating a complex regulatory approval process. cytivalifesciences.com Each new indication requires substantial evidence from well-controlled clinical trials to demonstrate efficacy and safety, which is a time-consuming and expensive endeavor. mdpi.com

Clinical Workflow Integration : The implementation of intravenous therapies requires specific hospital infrastructure and trained personnel. frontiersin.org Integrating propacetamol into diverse clinical settings, such as emergency departments and outpatient surgery centers, requires overcoming logistical challenges related to preparation and administration. nih.gov

Bridging Preclinical and Clinical Findings : A persistent challenge in translational pain research is the gap between findings in animal models and clinical efficacy in humans. nih.gov Developing more relevant preclinical models that accurately reflect human pain conditions is crucial for identifying new therapeutic targets and successfully translating basic science discoveries into effective treatments for patients. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for quantifying Propacetamol hydrochloride in stability studies?

  • Methodological Answer : Utilize reversed-phase HPLC with a C18 column (250 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (75:25 v/v). Detection is performed at 243 nm, with a flow rate of 1.0 mL/min. This method ensures resolution of this compound from degradation products, validated per ICH guidelines .

Q. How to assess the chemical stability of this compound in intravenous solutions?

  • Methodological Answer : Prepare solutions in common infusions (e.g., 0.9% sodium chloride, 5% glucose) and monitor degradation over 6 hours using HPLC. Measure pH changes hourly and observe visual precipitation. Stability is defined as ≥90% drug content retention. Note that sodium chloride is preferred due to slower pH drop (initial pH 4.52 vs. <4.0 in glucose solutions) .

  • Table 1 : Stability of this compound in Different Solutions (0–6 h)
SolutionInitial pHpH at 6 hContent Retention (%)
0.9% NaCl4.523.8088.5
5% Glucose4.103.4578.2
10% Glucose4.053.3072.4

Q. What synthetic routes yield high-purity this compound for preclinical studies?

  • Methodological Answer : Synthesize via esterification of paracetamol with diethylaminoacetyl chloride, followed by hydrochloride salt formation. Purify via recrystallization in ethanol-water (1:2). Purity (>99.5%) is confirmed by elemental analysis and absence of impurities (e.g., residual solvents) per USP monographs .

Advanced Research Questions

Q. How to design experiments to evaluate synergistic analgesic interactions between this compound and NSAIDs?

  • Methodological Answer : Use an isobolographic analysis in a carrageenin-induced inflammatory pain model (rats). Administer fixed-dose ratios (e.g., 1:1, 1:3 morphine:diclofenac) and measure vocalization thresholds. Calculate interaction indices (e.g., synergy if <1.0). Note that Propacetamol shows additive effects with morphine but synergizes with diclofenac at specific ratios .

Q. What methodologies resolve contradictions in solubility data across solvent systems?

  • Methodological Answer : Employ static equilibrium methods with gravimetric analysis. For example, measure solubility in 10 polar solvents (e.g., ethanol, PEG 400) at 25–45°C. Fit data to modified Apelblat or van’t Hoff models to quantify thermodynamic parameters (ΔH, ΔS). Discrepancies arise from solvent polarity and hydrogen-bonding capacity, requiring solvent-specific validation .

  • Table 2 : Solubility of this compound in Selected Solvents (25°C)
SolventSolubility (mg/mL)
Water12.5
Ethanol8.2
PEG 40015.7

Q. How to validate sterility testing for this compound formulations per pharmacopeial standards?

  • Methodological Answer : Follow membrane filtration (0.45 µm) with rinsing in Fluid D. Use TSB and FTM media, incubating at 20–25°C (7 days) and 30–35°C (14 days). Validate method suitability by inoculating <100 CFU of S. aureus or C. sporogenes. Compliance with USP <71> ensures no microbial growth in test samples .

Q. What analytical strategies differentiate this compound from structurally related impurities?

  • Methodological Answer : Implement LC-MS/MS with ESI+ ionization. Monitor precursor-to-product transitions (e.g., m/z 301→152 for Propacetamol). Use impurity markers (e.g., paracetamol at m/z 152→110). Quantify limits of detection (LOD < 0.1%) via signal-to-noise ratios .

Guidance for Addressing Data Contradictions

  • Example : Conflicting stability data in sodium chloride vs. glucose solutions can arise from pH-dependent hydrolysis. Replicate studies under controlled temperature (25±2°C) and validate HPLC methods to exclude co-eluting degradants .
  • Example : Discrepancies in solubility studies require solvent pre-saturation and equilibration for 48+ hours to reach true thermodynamic equilibrium .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propacetamol hydrochloride
Reactant of Route 2
Reactant of Route 2
Propacetamol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.